molecular formula C19H21NO4 B2771377 N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide CAS No. 2034497-20-4

N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide

Cat. No. B2771377
CAS RN: 2034497-20-4
M. Wt: 327.38
InChI Key: DXLOILGXIDYWGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through various organic reactions . For instance, isochroman derivatives can be synthesized through the rearrangement of aryldioxolanylacetates

Scientific Research Applications

Cancer Research Applications

  • Tumor Proliferation Imaging : The compound has been utilized in the development of PET imaging agents for assessing cellular proliferation in tumors. For instance, Dehdashti et al. (2013) studied a derivative, 18F-ISO-1, to evaluate tumor proliferation in patients with malignant neoplasms. They found significant correlations between tumor uptake of 18F-ISO-1 and proliferation markers, suggesting its potential for evaluating solid tumors' proliferative status (Dehdashti et al., 2013).

  • Breast Cancer Imaging : McDonald et al. (2019) reported on using 18F-ISO-1 in women with primary breast cancer. They observed a correlation between the uptake of 18F-ISO-1 in breast cancer and the Ki-67 expression, a marker for cell proliferation. This indicates its potential as an in vivo measure of tumor proliferative status (McDonald et al., 2019).

Synthetic Chemistry Applications

  • Synthetic Route Development : The chemical structure of N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide has been a basis for developing synthetic routes for various pharmaceutical compounds. For instance, Yoshida et al. (2014) described a scalable and practical synthetic route for YM758 monophosphate, a potent If channel inhibitor, which includes processes like N-alkylation and ring-opening reactions (Yoshida et al., 2014).

  • Organic Synthesis Studies : The compound's structure has been used in studies involving complex organic synthesis. Takesue et al. (2014) performed oxidation reactions of alkenamides to produce isochroman-1-imine products, a crucial step in the asymmetric synthesis of certain natural products (Takesue et al., 2014).

Pharmacology and Biochemistry Applications

  • Binding Studies and Receptor Analysis : Compounds with a similar structure to N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide have been used in binding studies to understand receptor interactions. For example, Xu et al. (2005) researched sigma-2 receptors using radiolabeled benzamide analogs, providing insights into receptor binding and pharmacology (Xu et al., 2005).

  • Biosensor Development : Karimi-Maleh et al. (2014) developed a highly sensitive biosensor using a modified carbon paste electrode based on a similar benzamide structure. This biosensor was used for the electrocatalytic determination of glutathione and piroxicam, indicating its application in bioanalytical chemistry (Karimi-Maleh et al., 2014).

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-17-9-5-8-16(18(17)23-2)19(21)20-11-15-10-13-6-3-4-7-14(13)12-24-15/h3-9,15H,10-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLOILGXIDYWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide

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